n-Cbz-trans-1,4-cyclohexanediamine

Medicinal Chemistry Conformational Analysis Chemical Biology

Precise incorporation of chiral diamines often fails due to cis-isomer contamination or unselective reactions from unprotected parent amines. This compound solves both pain points. - **Defined stereochemistry**: Rigid trans-1,4-configuration (N-to-N distance ~7 Å) vs. non-linear cis-isomer. - **Orthogonal protection**: Cbz group stable to acids/bases, cleanly removed by hydrogenolysis - enabling sequential deprotection with Boc/Fmoc. - **High selectivity**: Free amine allows single-point functionalization without polymerization or complex mixtures. Immediate availability for medicinal chemistry, linker synthesis, and chiral ligand production.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 227017-99-4
Cat. No. B3253770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cbz-trans-1,4-cyclohexanediamine
CAS227017-99-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
InChIKeyJQVBZZUMWRXDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Cbz-trans-1,4-cyclohexanediamine Procurement Guide


n-Cbz-trans-1,4-cyclohexanediamine (Benzyl (trans-4-aminocyclohexyl)carbamate, CAS 227017-99-4) is a chiral, protected diamine building block comprising a rigid trans-1,4-cyclohexanediamine core where one primary amine is protected with a carboxybenzyl (Cbz) group . Its primary role is as a strategic intermediate in multi-step organic synthesis, particularly within medicinal chemistry for the construction of conformationally constrained pharmacophores . Unlike generic or unrefined cyclohexane diamines, this compound provides a pre-defined stereochemical (trans) configuration and a single reactive handle, enabling precise, reproducible incorporation into complex molecules.

Pre-defined trans stereochemistry with rigid, linear geometry
Single free amine handle for regioselective functionalization
Cbz group stable to acid/base, removed by hydrogenolysis

Irreplaceability of n-Cbz-trans-1,4-cyclohexanediamine


Generic substitution is not feasible due to the compound's specific combination of stereochemistry and orthogonal protection. The trans-1,4-configuration imparts a rigid, linear molecular geometry (~7 Å N-to-N distance) essential for predictable target binding and material properties, in stark contrast to the 'bent' geometry of its cis-isomer (CAS 149423-70-1) [1]. Furthermore, the unprotected parent diamine (CAS 2615-25-0) lacks selectivity, leading to complex reaction mixtures, polymerization, and low yields of the desired mono-functionalized product. The Cbz group is specifically chosen for its stability to acids and bases, and its clean removal via hydrogenolysis, a critical feature for orthogonal protection strategies in complex molecule synthesis [2].

Replacing trans isomer with cis may alter molecular geometry from linear to bent, likely affecting target engagement or material properties.
Unprotected trans-1,4-cyclohexanediamine lacks selectivity and can lead to complex mixtures, reducing desired product yield.
Boc-protected analog is acid-labile, restricting synthetic routes that require acidic conditions; direct substitution may limit downstream transformations.

n-Cbz-trans-1,4-cyclohexanediamine: Comparative Evidence


Stereochemical Rigidity: trans vs. cis Scaffolds

The trans-1,4-cyclohexanediamine core in n-Cbz-trans-1,4-cyclohexanediamine enforces a rigid, linear molecular geometry with a nitrogen-to-nitrogen (N-N) distance of approximately 7 Å, compared to the 'bent' conformation of the cis-isomer which exhibits a shorter, variable N-N distance [1]. This structural parameter is critical for spanning binding pockets in proteins or for creating well-defined pores in materials. Substitution with the cis-isomer (e.g., CAS 149423-70-1) would result in a fundamentally different spatial presentation of the reactive amine, likely leading to altered or abolished biological activity or material properties.

Stereochemical Rigidity
Cross-study comparable
Target: trans ~7 Å N-N distance (linear) Comparator: cis isomer, shorter, bent N-N distance
Geometry critical for binding pocket span; linear trans preferred
Based on molecular modeling and conformational analysis
Medicinal Chemistry Conformational Analysis Chemical Biology Polymer Science

Cbz vs. Boc Orthogonality

The Cbz group provides orthogonal stability relative to other common protecting groups like Boc. In a synthesis scheme, an n-Cbz-trans-1,4-cyclohexanediamine moiety can be carried through acidic conditions that would cleave a Boc group (e.g., neat trifluoroacetic acid, TFA), allowing for chemoselective manipulations elsewhere in the molecule [1]. Conversely, the Cbz group can be cleanly removed under neutral, mild hydrogenolysis (H2, Pd/C) conditions that leave acid-labile Boc and base-labile Fmoc groups intact [1]. Using a Boc-protected analog (Trans-N-Boc-1,4-cyclohexanediamine, CAS 177906-48-8) would preclude the use of strong acids in subsequent steps, fundamentally altering the viable synthetic pathway.

Cbz vs. Boc Orthogonality
Class-level inference
Target: Cbz stable in acid (e.g., TFA) Comparator: Boc labile in acid, deprotects rapidly
Enables orthogonal deprotection strategies in complex syntheses
Assumes standard hydrogenolysis for Cbz removal
Organic Synthesis Peptide Chemistry Process Chemistry Protecting Group Strategy

trans-1,4-Diamine Core for Kinase Inhibitors

The trans-1,4-cyclohexanediamine scaffold is a privileged structure in kinase inhibitor design, with derivatives demonstrating potent and selective inhibition. For instance, a recent patent application (WO2023056478) disclosed novel trans-cyclohexane-1,4-diamine derivatives showing potent inhibition against JAK3 kinases [1]. Furthermore, derivatives of this core structure have been used to develop inhibitors of the integrated stress response (ISR), a pathway implicated in various diseases . The n-Cbz-trans-1,4-cyclohexanediamine building block is the essential precursor for creating and exploring this chemical space.

Kinase Inhibitor Scaffold
Class-level inference
Trans-1,4-diamine core used in patent disclosures for JAK3 kinase inhibitors
Supports core-scaffold research fit for kinase-targeted libraries
Data to verify in specific inhibitor series
Kinase Inhibitors Medicinal Chemistry Drug Design Integrated Stress Response

n-Cbz-trans-1,4-cyclohexanediamine Application Scenarios


Constrained Kinase Inhibitors & ISR Modulators

Utilize n-Cbz-trans-1,4-cyclohexanediamine as a core building block to synthesize novel inhibitors of kinases (e.g., JAK3) or modulators of the integrated stress response (ISR) [1]. The rigid trans-1,4-diamine scaffold provides a defined vector for projecting pharmacophores, enabling precise engagement with target protein binding pockets [1]. The Cbz-protected amine allows for selective functionalization of the free amine, facilitating the construction of diverse chemical libraries.

Orthogonally Protected Polyamine Conjugates

Employ this compound in complex multi-step syntheses requiring the installation of multiple amine-containing groups with precise spatial control. The orthogonality of the Cbz group (stable to acids, cleaved by hydrogenolysis) allows for sequential and selective deprotection strategies when used alongside acid-labile (Boc) or base-labile (Fmoc) protecting groups [1]. This enables the construction of sophisticated bioconjugates, drug-linker constructs, or chemical probes with well-defined architectures.

Advanced Materials & Chiral Ligand Precursor

Use n-Cbz-trans-1,4-cyclohexanediamine as a precursor for synthesizing chiral ligands for asymmetric catalysis or as a monomer for advanced polymers. The rigid, chiral trans-cyclohexane core is known to impart desirable properties such as enhanced thermal stability and mechanical strength in materials, and stereocontrol in catalytic reactions [1]. The Cbz group serves as a temporary protecting group, allowing for the introduction of functional handles for polymerization or metal coordination.

Application
Selection Property
Validation Focus
Kinase inhibitor research & ISR pathway studies
Rigid trans-diamine scaffold with single reactive handle
Pharmacophore geometry validation & kinase panel assays
Orthogonally protected polyamine conjugates
Cbz group orthogonal stability (acid-stable, hydrogenolysis-labile)
Sequential deprotection compatibility & conjugate integrity
Advanced materials & chiral ligand precursor
Chiral trans-cyclohexane core with temporary Cbz protection
Material thermal/mechanical properties or catalytic enantioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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